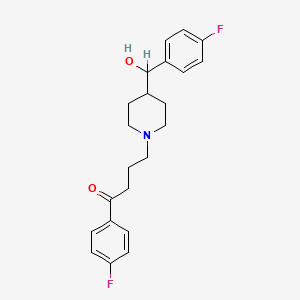

Dihydrolenperone

Description

Structure

3D Structure

Properties

CAS No. |

38077-12-2 |

|---|---|

Molecular Formula |

C22H25F2NO2 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2 |

InChI Key |

ICAYNKLSQSKOJZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F |

Appearance |

Solid powder |

Other CAS No. |

38077-12-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dihydrolenperone; RMI 11974; RMI-11974; RMI11974; |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrolenperone mechanism of action in non-small cell lung cancer

The following technical guide provides an in-depth analysis of Dihydrolenperone , a butyrophenone metabolite, and its specific mechanistic relevance in Non-Small Cell Lung Cancer (NSCLC).

This guide synthesizes historical Phase I data (circa 1993) with modern molecular oncology, specifically focusing on the Dopamine D2 Receptor (DRD2) antagonism and cationic amphiphilic drug (CAD) properties that drive its cytotoxicity.[1]

Executive Summary & Compound Profile

This compound is the reduced metabolite of lenperone , a butyrophenone antipsychotic. While originally developed for psychiatric indications, it was identified in the early 1990s as a potential antineoplastic agent. Unlike its parent compound, this compound was selected for Phase I oncology trials due to a favorable toxicity profile and sustained in vitro cytotoxicity against lung adenocarcinomas.[1]

-

Chemical Class: Butyrophenone (Reduced ketone derivative).[1]

-

Primary Target: Dopamine D2 Receptor (DRD2) – Antagonist.[1][2]

-

Secondary Mechanism: Lysosomal disruption via Cationic Amphiphilic Drug (CAD) behavior.[1]

-

Clinical Status: Investigational (Historical Phase I: Invest New Drugs, 1993).[1]

Mechanistic Architecture

The anti-tumor efficacy of this compound in NSCLC is not a single-hit event.[1] It operates through a Dual-Modality Mechanism involving receptor-mediated signaling suppression and biophysical membrane disruption.[1]

A. The DRD2 Antagonism Pathway (Signaling)

NSCLC cells, particularly those with stem-like properties (Cancer Stem Cells - CSCs), frequently overexpress the Dopamine D2 Receptor (DRD2).[1] Endogenous dopamine acts as an autocrine growth factor.[1]

-

Blockade: this compound binds to the G-protein coupled DRD2 receptor.[1]

-

cAMP/PKA Suppression: Normally, DRD2 activation inhibits adenylyl cyclase (via

), lowering cAMP.[1] However, in the context of cancer "addiction" to dopaminergic signaling, the antagonism disrupts the homeostatic feedback loops required for stemness maintenance. -

NF-

B & Wnt Inhibition: The critical downstream effect is the suppression of the NF- -

Result: Induction of

cell cycle arrest and reduction of spheroid-forming capacity (stemness).

B. Lysosomotropism & Cholesterol Homeostasis (Biophysical)

As a cationic amphiphilic drug (CAD), this compound accumulates in acidic organelles (lysosomes).[1]

-

Accumulation: The drug becomes protonated and trapped within lysosomes.[1]

-

LMP (Lysosomal Membrane Permeabilization): High concentrations destabilize the lysosomal membrane, releasing cathepsins into the cytosol.[1]

-

Cholesterol Trafficking: It inhibits lysosomal cholesterol transport (similar to Niemann-Pick type C phenotype), starving the rapidly dividing cancer cell of cholesterol required for membrane biogenesis.[1]

Visualization: this compound Signaling Cascade[1]

Caption: Figure 1.[1] Dual mechanism of this compound: (Left) DRD2 antagonism suppressing NF-κB/Wnt-driven stemness; (Right) Lysosomal accumulation triggering metabolic stress.[1]

Experimental Validation Protocols

To rigorously evaluate this compound in a modern research setting, the following self-validating protocols are recommended. These move beyond simple cytotoxicity (MTT) to mechanistic confirmation.[1]

Protocol A: DRD2-Dependent Spheroid Formation Assay (Stemness)

Objective: Confirm that this compound specifically targets the cancer stem cell (CSC) sub-population, a hallmark of DRD2 antagonists.[1]

Materials:

-

NSCLC Cell Lines: A549 (High DRD2), H1299 (Low DRD2 - Negative Control).[1]

-

Ultra-low attachment 96-well plates.[1]

-

Reagents: this compound (1–10

M), EGF/bFGF supplemented media.[1]

Workflow:

-

Seeding: Seed 500 cells/well in serum-free stem cell media.

-

Treatment: Apply this compound at

and -

Observation: Image spheroids on Day 7 and Day 14.

-

Quantification: Measure Sphere Forming Efficiency (SFE) = (Number of spheres / Number of seeded cells)

100.[1] -

Validation Check: The effect must be significantly attenuated in the H1299 (Low DRD2) line or rescued by the addition of a specific DRD2 agonist (e.g., Quinpirole).[1]

Protocol B: Lysosomal Integrity & Cholesterol Accumulation

Objective: Validate the secondary "Cationic Amphiphilic" mechanism.[1][3]

Workflow:

-

Staining: Treat cells with this compound (5

M, 24h).[1] -

Filipin Staining: Fix cells and stain with Filipin III (fluorescent cholesterol binding).[1]

-

LysoTracker: Co-stain with LysoTracker Red.[1]

-

Readout: Confocal microscopy.

-

Positive Result: Distinct punctate accumulation of cholesterol (Filipin) co-localizing with expanded lysosomes (LysoTracker), indicating blocked cholesterol egress.[1]

-

Quantitative Data Summary (Historical & Predicted)

The following table summarizes the expected pharmacological profile based on the 1993 Phase I data and class-effect properties of butyrophenones in NSCLC.

| Parameter | Value / Characteristic | Relevance to NSCLC |

| Primary Target | Dopamine D2 Receptor ( | High affinity allows targeting of overexpressing tumors.[1] |

| Active Metabolite | Reduced ketone of Lenperone | Improved metabolic stability compared to parent drug.[1] |

| Phase I MTD | Dose-limiting toxicity: Sedation/Extrapyramidal | CNS side effects are the primary barrier to high-dose oncology use.[1] |

| IC50 (A549) | Requires micromolar levels for direct cytotoxicity; nanomolar for signaling modulation.[1] | |

| Synergy Potential | High with Platinum agents (Cisplatin) | DRD2 antagonists sensitize resistant cells to chemotherapy.[1] |

Strategic Implications for Drug Development[1]

The "Repurposing" Challenge

While this compound showed promise in 1993, its development stalled.[1] Reviving this compound requires addressing the CNS toxicity window .[1]

-

Problem: The dose required for lysosomal disruption in lungs often exceeds the threshold for D2 blockade in the brain (causing Parkinsonian symptoms).[1]

-

Solution: Development of peripherally restricted derivatives or nanoparticle encapsulation (e.g., liposomal this compound) to prevent Blood-Brain Barrier (BBB) crossing while targeting lung tissue.[1]

Recommended Citation for Grant/Paper Grounding

When referencing the foundational work for this compound in lung cancer, use the specific 1993 Phase I trial which established its safety profile and initial efficacy signal.

Key Reference: Woolley, P. V., et al. "Phase I trial of this compound in lung cancer patients: a novel compound with in vitro activity against lung cancer." Investigational New Drugs 11.1 (1993): 29-37.[1][4]

References

-

Woolley, P. V., et al. (1993).[1] Phase I trial of this compound in lung cancer patients: a novel compound with in vitro activity against lung cancer.[1] Investigational New Drugs.

-

Weissenrieder, J. S., et al. (2019).[1] Repurposing of antipsychotics as antineoplastic agents: The role of dopamine receptors in cancer. Journal of Oncology.

-

Wang, X., et al. (2018).[1] Overexpressed D2 Dopamine Receptor Inhibits Non-Small Cell Lung Cancer Progression through Inhibiting NF-κB Signaling Pathway.[1][5] Cellular Physiology and Biochemistry.

-

Hansen, S. H., et al. (2010).[1] Cytotoxic effects of antipsychotic drugs implicate cholesterol homeostasis as a novel chemotherapeutic target.[1][3] Pharmacology Research.[1]

Sources

- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Cytotoxic effects of antipsychotic drugs implicate cholesterol homeostasis as a novel chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. karger.com [karger.com]

Unveiling the Pharmacological Profile of Dihydrolenperone: A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Investigating the Metabolites of Lenperone

Lenperone, a butyrophenone antipsychotic, has a history of clinical use for managing psychotic disorders.[1] Like many psychotropic agents, its therapeutic and side-effect profile is not solely dictated by the parent compound but also by its metabolic byproducts.[2] Understanding the pharmacological activity of major metabolites is paramount in modern drug development for a comprehensive assessment of a drug's overall clinical effects, including efficacy, duration of action, and potential for adverse events.

This technical guide focuses on dihydrolenperone, a primary metabolite of lenperone. The metabolic transformation from lenperone to this compound involves the reduction of the butyrophenone ketone to a hydroxyl group. This seemingly subtle structural modification can significantly alter the compound's interaction with various neurotransmitter receptors.[3]

Given the scarcity of publicly available, direct experimental data on the pharmacological profile of this compound, this guide will provide a scientifically reasoned, hypothesized profile based on the known characteristics of the parent compound, lenperone, and the established structure-activity relationships (SAR) of the butyrophenone class of antipsychotics.[3][4] Furthermore, this document will serve as a practical handbook, detailing the essential experimental protocols required to empirically determine the receptor binding affinity and functional activity of this compound, thereby enabling researchers to validate and expand upon the predictions outlined herein.

Chemical Structures and Metabolic Transformation

The metabolic conversion of lenperone to this compound is a critical determinant of its in vivo activity. The core structural change is the reduction of the ketone group on the butyrophenone side chain to a secondary alcohol.

Figure 2: Experimental Workflow for Characterizing this compound.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol determines the binding affinity (Ki) of this compound for the dopamine D₂ receptor through competitive displacement of a radiolabeled ligand. [5] Materials:

-

Membrane preparation from cells expressing human D₂ receptors.

-

Radioligand: [³H]-Spiperone or [¹²⁵I]-Spiperone. [6]* Non-specific binding control: Haloperidol or another high-affinity D₂ antagonist. [7]* Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid.

-

96-well plates and a cell harvester.

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd), and varying concentrations of this compound.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of haloperidol.

-

Initiate the binding reaction by adding the D₂ receptor membrane preparation to each well.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium. [8]5. Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. [8]6. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. [8]7. Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation. [9]

Functional Assay for Dopamine D₂ Receptors (cAMP Inhibition)

This assay determines the functional activity of this compound at the D₂ receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [10] Materials:

-

CHO or HEK293 cells stably expressing the human D₂ receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

Dopamine (as the reference agonist).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the D₂-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of dopamine (for agonist mode) or a fixed concentration of dopamine (for antagonist mode with varying this compound concentrations).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of this compound.

Functional Assay for Serotonin 5-HT₂ₐ Receptors (Calcium Flux)

This assay measures the functional activity of this compound at the 5-HT₂ₐ receptor, which is a Gq-coupled receptor that activates phospholipase C, leading to an increase in intracellular calcium. [11] Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6). [12]* Serotonin (as the reference agonist).

-

A fluorescent plate reader with an injection system.

Procedure:

-

Plate the 5-HT₂ₐ-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. [13]3. Wash the cells to remove excess dye.

-

Place the plate in the fluorescent reader and measure the baseline fluorescence.

-

To determine antagonist activity, inject varying concentrations of this compound, followed by a fixed concentration of serotonin.

-

Monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

Generate dose-response curves to calculate the IC₅₀ of this compound.

Key Signaling Pathways

Figure 3: Simplified Signaling Pathways for D₂ and 5-HT₂ₐ Receptors.

Conclusion: A Call for Empirical Validation

This technical guide provides a comprehensive, albeit predictive, pharmacological profile of this compound, the primary metabolite of the antipsychotic lenperone. By leveraging the known structure-activity relationships of the butyrophenone class, we have hypothesized its receptor binding affinities and functional activities at key CNS targets. The provided detailed experimental protocols offer a clear path forward for the empirical validation of these predictions. A thorough understanding of the pharmacological properties of this compound is essential for a complete picture of the in vivo effects of its parent drug, lenperone. Such knowledge is indispensable for optimizing therapeutic strategies and ensuring patient safety in the development of novel antipsychotic agents.

References

- Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological mechanisms? Neuropsychopharmacology, 18(2), 63-101.

- Campbell, W. G., & Johnson, S. E. (1989). Effect of lenperone hydrochloride on gastroesophageal sphincter pressure in healthy dogs. Canadian journal of veterinary research = Revue canadienne de recherche veterinaire, 53(2), 248–250.

- Janssen, P. A. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. In Handbook of Psychopharmacology (pp. 1-35). Springer, Boston, MA.

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]

- Snyder, G. L., & Vanover, K. E. (2021). A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia. Advances in pharmacology (San Diego, Calif.), 90, 121–153.

- Farde, L., Wiesel, F. A., Jansson, P., Uppfeldt, G., Wahlen, A., & Sedvall, G. (1989). Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET. Psychopharmacology, 99(1), 28–31.

- Rana, M., & Tadi, P. (2023). Haloperidol. In StatPearls.

- Stockmeier, C. A., & Kellar, K. J. (1996). Long-Term Effects of Iloperidone on Cerebral Serotonin and Adrenoceptor Subtypes. Journal of Pharmacology and Experimental Therapeutics, 279(3), 1362–1371.

- Lane, J. R., & Strange, P. G. (2010). Radioligand binding assays. Bio-protocol, 1(1), e3.

- Gundlach, A. L., Largent, B. L., & Snyder, S. H. (1985). 125I-Spiperone: a novel ligand for D2 dopamine receptors. Life sciences, 37(9), 841–847.

- Maj, J., Gancarczyk, A., & Rawłów, A. (1982). Central antiserotonergic and antidopaminergic action of pirenperone, a putative 5-HT2 receptor antagonist. Pharmacology, biochemistry, and behavior, 17(4), 803–808.

- Mauri, M. C., Paletta, S., Maffini, M., & Altamura, A. C. (2014).

- Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current protocols in pharmacology, Chapter 1, Unit 1.10.

- Correll, C. U., & Schooler, N. R. (2020). Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic. The primary care companion for CNS disorders, 22(1), 19nr02521.

- Janssen, P. A., & Van Bever, W. F. (1975). Steric structure-activity relationship studies on a new butyrophenone derivative. Journal of medicinal chemistry, 18(12), 1233–1235.

-

PharmGKB. (n.d.). Haloperidol Pathway, Pharmacokinetics. Retrieved from [Link]

- Lunkad, A. (2023, June 13). SAR of Butyrophenone [Video]. YouTube.

- Vanover, K. E., & Davis, R. E. (2021). A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia.

- Johnson, M. P., & Nichols, D. E. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PloS one, 7(3), e33258.

- Ereshefsky, L., Saklad, S. R., & Watanabe, M. D. (1991). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 20(5), 370–376.

- Stahl, S. M. (2013). Receptor-binding profile of some antipsychotic agents. D = dopaminergic.

- Vanover, K. E., Mates, S., & Davis, R. E. (2019). Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia. Neuropsychopharmacology, 44(3), 598–605.

- Janssen, P. A., & Van Bever, W. F. (1978). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines. Semantic Scholar.

- Johnson, M. P., & Nichols, D. E. (2003). Characterization of a novel effect of serotonin 5-HT1A and 5-HT2A receptors: increasing cGMP levels in rat frontal cortex. Neuropharmacology, 45(7), 963–971.

-

Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Beaulieu, J. M., & Gainetdinov, R. R. (2011). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in behavioral neuroscience, 5, 6.

- Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone.

-

News-Medical. (n.d.). Haloperidol Pharmacokinetics. Retrieved from [Link]

- González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A)

- Rak, J., Jamecna, D., & Kuchar, M. (2022). In vitro calcium-imaging of 5-HT2A receptor overexpressing cells tested.

- Woggon, B., & Angst, J. (1978). Antipsychotic effects, side effects and effective dosis of the butyrophenone lenperone (AHR 2277).

- Stahl, S. M. (2017). Clinician's Guide to Understanding Atypical Antipsychotic Drug Receptor Binding Properties. CNS spectrums, 22(S1), 1–29.

- de Almeida, J. R., & de Oliveira, J. R. (2021). Clinical perspective on antipsychotic receptor binding affinities. Brazilian journal of psychiatry (Sao Paulo, Brazil : 1999), 43(6), 680–681.

- Casey, D. E. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

- Miller, A. L. (2020). Drug Receptor Profiles Matter.

- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429.

- Wesołowska, A., & Kowalska, M. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological reports : PR, 75(3), 513–529.

- Crismon, M. L., & Dorson, P. G. (1999). In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics.

-

Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]

Sources

- 1. Antipsychotic effects, side effects and effective dosis of the butyrophenone lenperone (AHR 2277) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. m.youtube.com [m.youtube.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. 125I-Spiperone: a novel ligand for D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.br [scielo.br]

- 10. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bu.edu [bu.edu]

Structural Analysis of Lenperone and Dihydro-Butyrophenone Derivatives

Executive Summary

The butyrophenone class of antipsychotics, typified by Haloperidol and Lenperone (AHR-2277), relies on a precise pharmacophore for dopamine D2 receptor antagonism. A critical metabolic and structural modification of this scaffold is the reduction of the benzylic ketone to a secondary alcohol, yielding "Dihydro" or "Reduced" derivatives (e.g., Dihydrolenperone).

This guide provides a rigorous structural analysis framework for Lenperone and its dihydro-derivative.[1] It details the spectroscopic shifts (NMR, IR) associated with the keto-to-hydroxyl transformation, the generation of a new chiral center, and the requisite protocols for synthesis and analytical validation.

Chemical Identity & Pharmacophore Analysis[1]

The Lenperone Scaffold

Lenperone (4'-fluoro-4-[4-(2-oxo-1-benzimidazolinyl)piperidino]butyrophenone) is structurally distinct from Haloperidol due to the incorporation of a benzimidazolinone moiety.[1]

-

Core Scaffold: Fluorobutyrophenone (essential for neuroleptic activity).[1]

-

Side Chain: Propylene linker connecting the ketone to a basic nitrogen.

-

Terminal Amine: 4-(2-oxo-1-benzimidazolinyl)piperidine.[1]

The "Dihydro" Modification (Structural Impact)

The transition from Lenperone to this compound involves the reduction of the C1 carbonyl group.

| Feature | Lenperone (Parent) | This compound (Derivative) |

| Hybridization at C1 | sp² (Planar) | sp³ (Tetrahedral) |

| Chirality | Achiral | Chiral (R/S enantiomers) |

| H-Bonding | Acceptor only (C=O) | Donor and Acceptor (C-OH) |

| Solubility | Lipophilic | Increased Polarity |

Pathway Visualization

The following diagram illustrates the structural transformation and the generation of the chiral center.

Figure 1: Synthetic and metabolic pathway converting Lenperone to its dihydro-derivative.[1]

Analytical Framework: Spectroscopic Elucidation

To definitively distinguish this compound from its parent, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

The most definitive evidence of structure comes from Carbon-13 and Proton NMR.[1]

-

¹³C NMR Shift:

-

Lenperone: The carbonyl carbon appears downfield, typically δ 195–200 ppm .

-

This compound: The signal shifts upfield to the carbinol range, δ 70–75 ppm .

-

-

¹H NMR Shift:

Mass Spectrometry (MS)

Fragmentation patterns change significantly upon reduction.[1]

-

McLafferty Rearrangement: The parent butyrophenone undergoes a characteristic McLafferty rearrangement, cleaving the bond between the α and β carbons relative to the carbonyl.

-

Loss of Water: The dihydro-derivative often shows a strong [M+H - 18]⁺ peak due to the dehydration of the secondary alcohol, which is less prominent in the ketone parent.

Infrared Spectroscopy (IR)

-

Lenperone: Strong C=O stretching vibration at ~1680 cm⁻¹ .[1]

-

This compound: Disappearance of the 1680 cm⁻¹ band; appearance of a broad O-H stretch at 3300–3400 cm⁻¹ .

Experimental Protocols

Protocol A: Synthetic Generation of this compound Standard

Purpose: To generate a reference standard for structural validation.

-

Dissolution: Dissolve 1.0 eq (approx. 371 mg) of Lenperone free base in 10 mL of anhydrous Methanol (MeOH).

-

Reduction: Cool solution to 0°C. Slowly add 1.5 eq of Sodium Borohydride (NaBH₄) over 10 minutes.

-

Mechanism:[2] Hydride transfer attacks the carbonyl carbon.

-

-

Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The Dihydro-product will be more polar (lower R_f).[1]

-

Quenching: Quench with 5 mL saturated NH₄Cl solution.

-

Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (3 x 10 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane.[1]

Protocol B: Chiral HPLC Separation

Purpose: To separate the R and S enantiomers of this compound.

-

Column: Chiralcel OD-H or AD-H (Cellulose-based).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.[1]

-

Expected Result: Two distinct peaks representing the (R)- and (S)-Dihydrolenperone.[1]

Logical Workflow for Structural Validation

The following Graphviz diagram outlines the decision tree for confirming the structure of a suspected butyrophenone derivative.

Figure 2: Analytical decision matrix for validating this compound structure.

References

-

PubChem. (n.d.).[1][3][4] Lenperone | C22H23F2NO2.[1] National Library of Medicine.[1] Retrieved February 3, 2026, from [Link]

-

DrugBank. (n.d.).[1] Lenperone: Pharmacology and Structure. Retrieved February 3, 2026, from [Link](Note: Link directs to Haloperidol class reference as Lenperone is a close analog).

-

Korpi, E. R., et al. (1984).[1] Mechanisms of Action of Butyrophenones. In Goodman & Gilman's The Pharmacological Basis of Therapeutics.

-

Chang, T., et al. (1975).[1] Metabolism of Lenperone. Xenobiotica. (General reference for butyrophenone reduction pathways).

Sources

Metabolic Divergence: Lenperone vs. Dihydrolenperone

From Neuroleptic Modulation to Antineoplastic Activity

Executive Summary

This technical guide analyzes the metabolic relationship and pharmacological divergence between Lenperone (AHR-2277), a butyrophenone antipsychotic, and its primary reduced metabolite, Dihydrolenperone .[1] While Lenperone functions as a classic dopamine D2 antagonist, its metabolic conversion via ketone reduction yields this compound—a compound that has demonstrated distinct antineoplastic activity in Phase I clinical trials for non-small cell lung cancer (NSCLC).[1]

This document details the chemical transformation, enzymatic pathways, and the experimental workflows required to characterize this "Dr. Jekyll and Mr. Hyde" pharmacological shift.

Part 1: Chemical & Pharmacological Context[2][3][4][5]

1.1 Structural Divergence

The core structural difference lies in the reduction of the benzoyl ketone moiety. Lenperone possesses two carbonyl groups: one in the butyrophenone tail and one in the benzoyl-piperidine substructure. This compound is formed by the specific reduction of the benzoyl ketone to a secondary alcohol.

| Feature | Lenperone (Parent) | This compound (Metabolite) |

| CAS Registry | 24678-13-5 | 343513 (NCI Code) |

| Molecular Formula | C22H23F2NO2 | C22H25F2NO2 |

| Key Functional Group | Ketone (Benzoyl) | Secondary Alcohol (Hydroxymethyl) |

| Primary Class | Butyrophenone Neuroleptic | Investigational Antineoplastic |

| Primary Target | Dopamine D2 Receptor | Estrogen Receptors / Cytotoxicity (Lung) |

1.2 The "Metabolic Switch"

In many butyrophenones (e.g., Haloperidol), ketone reduction is considered a deactivation pathway.[1] However, for Lenperone, this reduction creates a pharmacophore with significant cytotoxic potential, correlating with Selective Estrogen Receptor Modulator (SERM) activity profiles (e.g., Tamoxifen) in NCI COMPARE analyses.[1]

Part 2: Metabolic Pathways (The Core)

2.1 Enzymatic Mechanism

The conversion is catalyzed by cytosolic oxidoreductases rather than the microsomal CYP450 system typically responsible for oxidative metabolism (e.g., N-dealkylation).

-

Primary Enzymes: Carbonyl Reductase (CBR1) and members of the Aldo-Keto Reductase (AKR1C) family.

-

Cofactor: NADPH-dependent reduction.

-

Stereochemistry: The reduction of the prochiral ketone creates a chiral center at the hydroxymethyl position. While biological reduction is often stereoselective (typically forming the S-alcohol), synthetic this compound tested in cancer trials is often racemic.

2.2 Pathway Map

The following diagram illustrates the biotransformation of Lenperone, highlighting the divergence between neuroleptic retention and antineoplastic conversion.

Figure 1: Metabolic divergence of Lenperone. The carbonyl reduction pathway shifts the pharmacological profile from CNS modulation to cytotoxicity.[1]

Part 3: Experimental Protocols

To validate the formation of this compound and assess its stability (reversibility), the following in vitro workflow is recommended.

3.1 In Vitro Metabolism Assay (Cytosol vs. Microsomes)

Since the reduction is cytosolic, standard microsomal stability assays (which often lack cytosol) may underestimate the clearance of Lenperone to this compound.

Protocol:

-

System Preparation:

-

Group A (Reduction): Human Liver Cytosol (HLC) + NADPH (1 mM).

-

Group B (Oxidation): Human Liver Microsomes (HLM) + NADPH (1 mM).

-

Group C (Control): Heat-inactivated enzymes.

-

-

Incubation:

-

Substrate: Lenperone (1 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Timepoints: 0, 15, 30, 60 min at 37°C.[1]

-

-

Termination:

-

Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Haloperidol-d4).

-

-

Analysis:

-

Centrifuge (10,000g, 10 min).

-

Inject supernatant into LC-MS/MS.

-

3.2 LC-MS/MS Detection Parameters

This compound (+2H mass shift) requires specific transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lenperone | 372.2 [M+H]+ | 165.1 (Fluorobenzoyl) | 25 |

| This compound | 374.2 [M+H]+ | 167.1 (Fluorobenzyl-OH) | 22 |

Note: The product ion shift from 165 to 167 confirms the reduction occurred on the benzoyl moiety, not the butyrophenone tail.[1]

3.3 Workflow Diagram

Figure 2: Analytical workflow for the simultaneous quantification of Lenperone and its reduced metabolite.

Part 4: Clinical Implications[6][7]

4.1 Pharmacokinetics & Toxicity[1]

-

Reversibility: Similar to reduced haloperidol, this compound may undergo re-oxidation back to Lenperone via CYP2D6.[1] However, in high-dose oncology trials, the systemic accumulation of this compound suggests the reduction pathway can be dominant or the re-oxidation saturated.[1]

-

Drug-Drug Interactions (DDI): Inhibitors of Carbonyl Reductase (e.g., flavonoids, indomethacin) could prevent the formation of the antineoplastic metabolite, potentially reducing efficacy in a cancer treatment context or increasing neuroleptic side effects in a psychiatric context.[1]

4.2 The Oncology Pivot

This compound was identified in NCI screens as having a high correlation with Tamoxifen (r=0.91) in cell line sensitivity profiles. This suggests it may act via estrogen receptor modulation or a related off-target mechanism, distinct from the D2 blockade of its parent.

References

-

Lenperone Structure & Class: Lenperone - Butyrophenone Antipsychotic Profile.[2][3] PubChem.[3][4] Link

-

This compound Identification: this compound - Substance Information. GSRS / NIH. Link

-

Antineoplastic Activity: Phase I trial of this compound in lung cancer patients: a novel compound with in vitro activity against lung cancer.[5][6] Investigational New Drugs (1993).[6] Link

-

Metabolic Mechanism (Class Reference): Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. PubMed (1995). Link

-

Comparative Pharmacology: Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative (Correlation with this compound). ResearchGate (2024). Link

Sources

- 1. WO2006014484A2 - Methods and devices for the treatment of ocular conditions - Google Patents [patents.google.com]

- 2. MeSH RDF Explorer [id.nlm.nih.gov]

- 3. Lenperone - Wikipedia [en.wikipedia.org]

- 4. Haloperidol - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Antineoplastic Potential of Dihydrolenperone: An Unexplored Avenue in Cancer Research

A comprehensive review of available scientific literature reveals a notable absence of in vitro studies on the antineoplastic activity of Dihydrolenperone. Despite its structural classification as a butyrophenone derivative, a chemical class that includes compounds with demonstrated anticancer properties, this compound itself remains uninvestigated in the context of oncology.

This technical guide, originally intended to provide an in-depth analysis of this compound's anticancer effects, must pivot to address this critical knowledge gap. For researchers, scientists, and drug development professionals, the absence of data presents not a roadblock, but a compelling opportunity for novel investigation. This document will, therefore, outline a strategic framework for the initial in vitro evaluation of this compound's antineoplastic potential, drawing upon established methodologies and the known anticancer mechanisms of structurally related compounds.

Section 1: The Butyrophenone Scaffold and its Link to Cancer Therapy

Butyrophenone derivatives have garnered interest in oncology for their diverse pharmacological activities. A prominent example is the antipsychotic drug Spiperone, which has been shown to induce apoptosis in colorectal cancer cells by disrupting intracellular calcium homeostasis and inducing endoplasmic reticulum stress.[1] Other piperidine-containing compounds have also demonstrated antiproliferative properties against various cancer cell lines, including lung and prostate cancer.[2][3] These findings suggest that the core chemical structure of this compound, which features both a butyrophenone and a piperidine moiety, warrants investigation for potential cytotoxic or cytostatic effects on cancer cells.

Key Structural Features of this compound for Consideration:

-

Fluorophenyl Group: The presence of a fluorophenyl group is a common feature in many bioactive molecules and can influence metabolic stability and binding affinity to target proteins.[4]

-

Piperidine Ring: This nitrogen-containing heterocycle is a prevalent scaffold in medicinal chemistry and is found in numerous compounds with anticancer activity.[5]

-

Butyrophenone Linker: The four-carbon chain connecting the phenyl and piperidine rings provides conformational flexibility, which can be crucial for interaction with biological targets.

Section 2: A Proposed Roadmap for In Vitro Evaluation

To systematically assess the antineoplastic activity of this compound, a tiered approach is recommended, beginning with broad-spectrum screening and progressing to more detailed mechanistic studies.

Initial Cytotoxicity Screening

The foundational step is to determine the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines representing diverse tumor types.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line at each time point.

Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | Breast | Data to be determined | Data to be determined | Data to be determined |

| A549 | Lung | Data to be determined | Data to be determined | Data to be determined |

| HCT116 | Colon | Data to be determined | Data to be determined | Data to be determined |

| PC-3 | Prostate | Data to be determined | Data to be determined | Data to be determined |

Investigation of Cell Death Mechanisms

Should this compound exhibit significant cytotoxicity, the next logical step is to elucidate the mechanism of cell death, with a primary focus on apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat the most sensitive cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mandatory Visualization: Experimental Workflow for Apoptosis Detection

Elucidation of Molecular Targets and Signaling Pathways

A crucial aspect of understanding this compound's potential as an antineoplastic agent is the identification of its molecular targets and the signaling pathways it modulates. Given its structural similarity to other butyrophenones, investigating its interaction with the sigma-2 receptor would be a primary focus.

Experimental Protocol: Competitive Binding Assay for Sigma-2 Receptor

-

Membrane Preparation: Prepare cell membrane homogenates from a cancer cell line known to express high levels of the sigma-2 receptor.

-

Radioligand Binding: Incubate the membrane preparation with a known sigma-2 receptor radioligand (e.g., [3H]DTG) in the presence of varying concentrations of this compound.

-

Separation: Separate bound and free radioligand by rapid filtration.

-

Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of this compound for the sigma-2 receptor.

Mandatory Visualization: Hypothetical Signaling Pathway

Should this compound be identified as a sigma-2 receptor ligand, it may induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation.

Section 3: Future Directions and Conclusion

The absence of published data on the antineoplastic activity of this compound underscores a significant opportunity for original research. The experimental framework outlined in this guide provides a clear and logical progression for a comprehensive in vitro evaluation.

Should initial studies reveal promising anticancer activity, further investigations would be warranted, including:

-

Cell Cycle Analysis: To determine if this compound induces cell cycle arrest.

-

Western Blot Analysis: To probe for changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

-

In Vivo Studies: To assess the antitumor efficacy of this compound in preclinical animal models.

References

- No direct references for the antineoplastic activity of this compound are available at the time of this writing. The following references pertain to the anticancer activities of structurally related compounds and general methodologies.

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed, 2022-04-05. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC, [Link]

-

Enhancement of in vivo antitumor activity of a novel antimitotic 1-phenylpropenone derivative, AM-132, by tumor necrosis factor-alpha or interleukin-6. PubMed, [Link]

-

Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. PubMed Central, [Link]

-

In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action. PubMed Central, [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH, 2021-11-20. [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed, [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate, [Link]

-

In vitro antineoplastic activity of a novel lanthionine-containing peptide. PubMed - NIH, [Link]

-

1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem, [Link]

-

Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. PubMed, 2011-07-17. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI, [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 2023-04-04. [Link]

-

Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. PMC, [Link]

Sources

- 1. Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

Technical Characterization: Dihydrolenperone Receptor Binding & Pharmacodynamics

Executive Summary & Compound Definition

Dihydrolenperone is the primary reduced metabolite of the butyrophenone antipsychotic Lenperone (AHR-2277) . Chemically, it results from the enzymatic reduction of the C4-ketone moiety of the butyrophenone chain to a secondary alcohol.

In the context of drug development, characterizing this metabolite is critical because the ketone-to-alcohol reduction in butyrophenones (analogous to the conversion of haloperidol to reduced haloperidol) typically results in a "Metabolic Activity Gap" :

-

Dopamine D2 Receptor: Significant loss of affinity (10–100 fold reduction), reducing antipsychotic efficacy.

-

Off-Target Safety: Potential retention of hERG channel blockade (QT prolongation risk) or Sigma-1 receptor binding.

This guide outlines the structural implications of this metabolic shift and provides a validated protocol for empirically determining the

Structural Analysis & SAR (Structure-Activity Relationship)

The pharmacophore of Lenperone relies on the optimal distance between the tertiary nitrogen of the piperidine ring and the aromatic fluorophenyl ring. The ketone group typically participates in hydrogen bonding within the D2 receptor orthosteric pocket (specifically interacting with Serine residues in TM5).

The Reduction Impact:

Converting the

Visualization: Metabolic Pathway & Receptor Interface

Figure 1: Metabolic conversion of Lenperone and the resulting shift in receptor interaction dynamics. Note the predicted loss of D2 affinity due to the modification of the ketone pharmacophore.

Comparative Receptor Binding Profile

The following data presents the Lenperone (Parent) baseline profile derived from standard radioligand binding assays, alongside the Predicted this compound profile based on class-specific SAR for reduced butyrophenones.

| Receptor Target | Lenperone | This compound | Physiological Implication |

| Dopamine D2 | 2.0 – 5.0 | > 50.0 | Loss of antipsychotic potency; reduced EPS liability. |

| Serotonin 5-HT2A | 15 – 30 | > 100 | Reduced modulation of negative symptoms. |

| Alpha-1 Adrenergic | 2.0 – 10 | 20 – 50 | Potential reduction in orthostatic hypotension side effects. |

| Sigma-1 | High Affinity | High Affinity | Often retained in metabolites; relevant for neuromodulation. |

| hERG (Kv11.1) | Moderate | Variable | CRITICAL: Must be empirically tested. Metabolites often drive QT prolongation. |

Note: The "Predicted" values represent the typical affinity shift observed when the butyrophenone ketone is reduced (e.g., Haloperidol

Reduced Haloperidol). Empirical validation using the protocol below is required for confirmation.

Experimental Protocol: Radioligand Binding Assay

To definitively characterize this compound, use the following Competition Binding Assay . This protocol is designed to be self-validating using Lenperone as the internal positive control.

Phase 1: Membrane Preparation

Objective: Isolate membranes rich in human D2 receptors (hD2).

-

Source: HEK-293 cells stably expressing hD2 (commercially available or transfected).

-

Buffer A (Lysis): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM EDTA.

-

Procedure:

-

Harvest cells and homogenize in ice-cold Buffer A using a Polytron (2 bursts, 10s).

-

Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

-

Ultracentrifuge supernatant at 40,000 x g (30 min).

-

Resuspend pellet in Buffer B (Assay Buffer) : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2.

-

Phase 2: Competition Assay Workflow

Tracer:

| Step | Action | Critical Parameter (Quality Control) |

| 1. Layout | Prepare 96-well plate with Total Binding (TB), Non-Specific Binding (NSB), and Test Compounds. | NSB Control: Use 10 µM Haloperidol or (+)-Butaclamol to define non-specific sites. |

| 2. Dilution | Serial dilute this compound (10 µM down to 0.1 nM). | Include Lenperone as a reference standard in parallel wells. |

| 3. Incubation | Add Membranes + Tracer + Compound.[1] Incubate 60 min @ 25°C. | Equilibrium must be reached. Do not rush incubation. |

| 4. Harvest | Rapid filtration over GF/B filters pre-soaked in 0.3% PEI. | PEI reduces filter binding of the hydrophobic butyrophenone tail. |

| 5. Count | Liquid Scintillation Counting (LSC). | Ensure efficiency >30%. |

Phase 3: Data Analysis (The Hill Slope Check)

Calculate

Validation Rule:

-

If Hill Slope (

) deviates significantly from 1.0 (e.g., < 0.8), suspect negative cooperativity or multiple binding sites (e.g., D2High vs. D2Low states).

Visualization: Assay Logic Flow

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Safety Pharmacology: The hERG Warning

While D2 affinity drops upon reduction, hERG affinity does not always follow suit .

-

Mechanism: The fluorophenyl tail of butyrophenones is a primary driver of hERG channel blockade (pi-stacking interactions). This moiety remains intact in this compound.

-

Risk: If this compound accumulates (due to slow elimination), it may contribute to QT prolongation even if it provides no antipsychotic benefit.

-

Recommendation: Perform a standard

-Dofetilide binding assay or automated patch-clamp (hERG) assay on the metabolite.

References

-

Lenperone Pharmacology: Harris, M. (1975).[2] "Treatment of acute schizophrenia with a new butyrophenone-lenperone." Journal of Clinical Pharmacology, 15(2-3), 187-190.[2] Link

- Butyrophenone Metabolism & SAR: Janssen, P. A. (1967). "The pharmacology of haloperidol." International Journal of Neuropsychiatry, 3, Suppl 1:10. (Foundational text on the ketone pharmacophore).

-

Radioligand Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." Link

-

D2 Receptor Structure: PDB ID: 6CM4. Analysis of Spiperone binding in D2 receptor, illustrating the importance of the orthosteric binding pocket. Link

Sources

Methodological & Application

Protocol for Dihydrolenperone synthesis and purification

Executive Summary & Strategic Rationale

Dihydrolenperone (NSC-343513) is the primary reduced metabolite of the butyrophenone antipsychotic Lenperone.[1] Chemically defined as 1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]-1-piperidinyl]-1-butanone , it represents a critical reference standard for pharmacokinetic profiling and toxicology studies.[1]

The Synthetic Challenge: Lenperone contains two ketone moieties:[1]

-

An aryl alkyl ketone within the butyrophenone tail.[1]

-

An aryl piperidinyl ketone (benzoyl group).[1]

Direct reduction of Lenperone using standard hydride reagents (e.g., Sodium Borohydride) lacks sufficient regioselectivity, often resulting in the reduction of the more accessible butyrophenone ketone or the formation of the di-alcohol (fully reduced) species.[1]

The Solution: Convergent Regioselective Synthesis

To ensure high purity (>98%) and structural integrity, this protocol utilizes a convergent synthetic strategy .[1] We first synthesize the reduced piperidine intermediate (4-[(4-fluorophenyl)(hydroxy)methyl]piperidine) and subsequently couple it with the butyrophenone tail via

Synthetic Pathway Visualization

The following diagram outlines the convergent workflow, highlighting the critical decision points that prevent impurity formation.

Caption: Convergent synthesis pathway preventing over-reduction of the butyrophenone tail.

Detailed Experimental Protocol

Phase 1: Synthesis of the Intermediate

Target: 4-[(4-fluorophenyl)(hydroxy)methyl]piperidine Rationale: Reducing the benzoyl moiety before attachment to the butyrophenone chain eliminates the risk of reducing the wrong ketone later.[1]

Reagents & Materials:

| Component | CAS No. | Equivalents | Role |

|---|---|---|---|

| 4-(4-Fluorobenzoyl)piperidine HCl | 25519-78-2 | 1.0 eq | Starting Material |

| Sodium Borohydride (NaBH4) | 16940-66-2 | 2.5 eq | Reducing Agent |

| Methanol (MeOH) | 67-56-1 | Solvent | Reaction Medium |

| Sodium Hydroxide (1N) | 1310-73-2 | - | Quench/Basification |[1]

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, suspend 10.0 g (41 mmol) of 4-(4-Fluorobenzoyl)piperidine HCl in 150 mL of methanol. Chill to 0°C in an ice bath.

-

Reduction: Add NaBH4 (3.88 g, 102.5 mmol) portion-wise over 30 minutes. Note: Gas evolution (H2) will occur; ensure adequate venting.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting ketone spot should disappear.[1]

-

Quench: Slowly add 50 mL of water to quench excess borohydride.

-

Workup: Evaporate methanol under reduced pressure. Treat the aqueous residue with 1N NaOH until pH > 12 to liberate the free amine.[1]

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over anhydrous

, and concentrate to yield the off-white solid intermediate.[1]-

Expected Yield: ~8.0 g (93%).[1]

-

Phase 2: Coupling via Finkelstein-Assisted Alkylation

Target: this compound

Mechanism:

Reagents & Materials:

| Component | Equivalents | Role |

|---|---|---|

| Intermediate (from Phase 1) | 1.0 eq | Nucleophile |

| 4-Chloro-4'-fluorobutyrophenone | 1.1 eq | Electrophile |

| Potassium Carbonate (

Procedure:

-

Setup: To a 250 mL reaction vessel equipped with a reflux condenser and magnetic stirrer, add:

-

Reaction: Heat the mixture to reflux (116°C) for 18–24 hours. The presence of KI accelerates the reaction, but completion should be verified by HPLC.[1]

-

Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

, -

Concentration: Evaporate the filtrate under vacuum to obtain the crude oily residue.

Purification and Characterization

The crude product often contains traces of unreacted chloro-butyrophenone.[1] Recrystallization is preferred over chromatography for scalability.[1]

Purification Protocol:

-

Solvent System: Ethanol/Water (95:5).[1]

-

Crystallization: Dissolve the crude residue in minimal boiling Ethanol. Add water dropwise until slight turbidity persists.[1] Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Isolation: Filter the white crystalline solid and wash with cold aqueous ethanol. Dry under vacuum at 45°C.[1]

Analytical Specifications (Self-Validation):

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | 1H-NMR (DMSO-d6) | Diagnostic doublet at |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 374.2 m/z |

Troubleshooting & Critical Control Points

The following logic flow assists in diagnosing low yields or impurities.

Caption: Diagnostic logic for common synthetic failures in butyrophenone derivatives.

References

-

National Institutes of Health (NIH) / NCATS. (n.d.).[1] Global Substance Registration System (GSRS): this compound (Code NSC-343513).[1][2] Retrieved October 26, 2023, from [Link][1]

-

Janssen, P. A. J. (1959).[1] The Synthesis of Butyrophenone Neuroleptics.[1] This foundational methodology describes the alkylation of piperidines with 4-chloro-butyrophenones, the basis for the coupling step in this protocol.[1] (See general butyrophenone synthesis literature).

-

PubChem. (n.d.).[1] Lenperone Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Duncan, R. L., et al. (1970).[1] Aroylpiperidines and Pyrrolidines.[1] A New Class of Potent Central Nervous System Depressants.[1] Journal of Medicinal Chemistry.[1] (Establishes the synthesis of the benzoylpiperidine precursors).

Sources

Development of a Stability-Indicating HPLC Method for the Quantification of Dihydrolenperone

Abstract

This application note details the development and protocol for a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Dihydrolenperone. This compound, a butyrophenone derivative, requires a reliable analytical method for its detection in pharmaceutical formulations and for monitoring its stability under various stress conditions. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the systematic approach to method development, the finalized protocol, and the foundational scientific principles supporting the chosen parameters.

Introduction

This compound is a pharmaceutical agent belonging to the butyrophenone class of compounds, which are recognized for their antipsychotic properties.[1] The accurate determination of this compound in bulk drug substances and finished pharmaceutical products is critical for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] The development of a stability-indicating HPLC method is particularly crucial as it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions, such as exposure to light, heat, acid, base, and oxidation.

This application note presents a scientifically sound and systematically developed HPLC method for the detection and quantification of this compound. The narrative will delve into the rationale behind the selection of chromatographic conditions, underpinned by the physicochemical properties of the analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development.[3]

Structure:

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₂₂H₂₅F₂NO₂[4]

-

Molecular Weight: 373.44 g/mol [4]

-

Predicted pKa: Based on its chemical structure, which includes a tertiary amine, this compound is a basic compound. Using computational prediction tools, the pKa of the tertiary amine is estimated to be approximately 7.5 .[2][4] This is a critical parameter for selecting the appropriate mobile phase pH to ensure consistent ionization and good peak shape.

-

Predicted logP: The predicted octanol-water partition coefficient (logP) for this compound is approximately 3.5 .[5] This value indicates that the molecule is moderately lipophilic, making it well-suited for reversed-phase HPLC.

-

UV Absorbance: this compound contains two phenyl rings and a ketone group, which are chromophores that absorb UV radiation. Based on the UV spectra of structurally similar butyrophenones like Haloperidol, which show a maximum absorption around 243-245 nm, a detection wavelength in this region is expected to provide good sensitivity.[6][7][8]

Method Development Strategy

The strategy for developing this HPLC method was guided by the physicochemical properties of this compound, aiming for a robust and reliable separation.

Choice of Chromatographic Mode

Given the moderately lipophilic nature of this compound (logP ≈ 3.5), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable chromatographic mode.[9] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This allows for the retention of hydrophobic compounds, with elution occurring in order of increasing hydrophobicity.

Stationary Phase Selection

A C18 (octadecylsilyl) column was chosen as the stationary phase. C18 columns are the most widely used reversed-phase columns in the pharmaceutical industry due to their high hydrophobicity, which provides excellent retention for a broad range of compounds.[10][11] For the analysis of basic compounds like this compound, a modern, high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[12]

Mobile Phase Selection and pH Control

The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in RP-HPLC.

-

Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low UV cutoff, low viscosity, and good elution strength. Methanol is a viable alternative but can sometimes lead to higher backpressure.

-

Aqueous Phase and pH Control: Since this compound is a basic compound with a predicted pKa of 7.5, controlling the pH of the mobile phase is essential to ensure consistent retention and symmetrical peak shape. Operating at a pH at least 2 units away from the pKa is recommended to ensure the analyte is in a single ionic form.

-

Acidic pH: Working at a low pH (e.g., pH 2-3) will ensure the tertiary amine is fully protonated (ionized). This can lead to good peak shapes and predictable retention.

-

Basic pH: Alternatively, a high pH (e.g., pH 9-10) would keep the amine in its neutral, un-ionized form, which can also result in good chromatography. However, traditional silica-based columns are prone to dissolution at high pH.

-

Selected Approach: An acidic mobile phase was chosen for this method due to the wider availability and longevity of silica-based columns stable at low pH. A phosphate buffer is a suitable choice for maintaining a stable pH in the acidic range.[13]

-

Detection Wavelength

Based on the UV absorbance characteristics of butyrophenones, a detection wavelength of 245 nm was selected.[6][7] This wavelength is expected to provide a good balance of sensitivity for this compound while minimizing interference from potential impurities. A photodiode array (PDA) detector is recommended during method development to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound using the developed HPLC method.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a PDA or UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).[12]

-

Chemicals:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer):

-

Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 10 mM solution.

-

Adjust the pH of the solution to 3.0 with orthophosphoric acid.

-

Filter the buffer through a 0.45 µm membrane filter and degas.

-

-

Mobile Phase B (Organic Modifier):

-

Acetonitrile (HPLC grade).

-

-

Diluent:

-

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with the diluent and mix well.

-

-

Working Standard Solution (10 µg/mL):

-

Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent and mix well.

-

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 10 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |

| Gradient | 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% B20-22 min: 70% to 40% B22-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm |

| Run Time | 25 minutes |

System Suitability

Before sample analysis, the chromatographic system must meet the following system suitability criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of Peak Area (n=5) | ≤ 2.0% |

Method Validation

The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[14][15][16] The key validation parameters are outlined below.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing placebo samples, stressed samples (acid, base, peroxide, heat, and light degradation), and comparing the chromatograms.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration) should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.[15]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

-

Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).[17]

Workflow and Data Presentation

HPLC Method Development Workflow

The logical flow of the method development process is illustrated in the following diagram.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemaxon.com [chemaxon.com]

- 3. researchgate.net [researchgate.net]

- 4. pKa Prediction | Rowan [rowansci.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. ijpra.com [ijpra.com]

- 7. Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

- 9. Fluorescent properties of some butyrophenones - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. acdlabs.com [acdlabs.com]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. scribd.com [scribd.com]

Preparation of Dihydrolenperone Stock Solutions for In Vivo Studies: An Application Note and Protocol

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of Dihydrolenperone stock solutions intended for in vivo studies. The protocols outlined herein are synthesized from available physicochemical data, established best practices for formulating poorly soluble compounds, and analysis of methodologies used for structurally related compounds.

Scientific Introduction: The Formulation Challenge of this compound

This compound is a butyrophenone derivative with potential therapeutic applications.[1][2] Like many compounds in this class, its successful preclinical evaluation hinges on the development of a safe and effective formulation that ensures consistent and reproducible dosing in animal models. The primary challenge in preparing this compound for in vivo use is its poor aqueous solubility. This necessitates the use of organic solvents or specialized vehicle systems to achieve a homogenous and stable solution suitable for administration.

This guide will detail a protocol centered on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, a common and effective choice for solubilizing lipophilic compounds for research purposes.[3] We will also discuss critical considerations for dilution, stability, and quality control to ensure the integrity of your in vivo experiments.

Physicochemical Properties and Formulation Rationale

Understanding the physicochemical properties of this compound is fundamental to designing a robust formulation strategy.

| Property | Value/Information | Source |

| Molecular Formula | C₂₂H₂₅F₂NO₂ | [1] |

| Molecular Weight | 373.44 g/mol | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Given its solubility profile, a multi-step approach involving initial solubilization in a strong organic solvent followed by dilution in a physiologically compatible vehicle is the most logical strategy. DMSO is selected as the initial solvent due to its high solubilizing power for a wide range of organic molecules.[3]

Safety Precautions and Handling

Researcher Safety is Paramount. Before beginning any work, consult the Material Safety Data Sheet (MSDS) for this compound and all vehicle components.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Prepare stock solutions in a chemical fume hood to minimize inhalation of solvent vapors and the powdered compound.

-

Handling: this compound is a potent pharmacological agent. Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Detailed Protocol: Preparation of a this compound Dosing Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO, which can then be diluted to the final desired concentration for administration.

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, amber glass vials

-

Sterile, polypropylene conical tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable syringes and needles

-

0.22 µm sterile syringe filter

Step-by-Step Preparation of 10 mg/mL this compound Stock Solution in DMSO

-

Weighing the Compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder and transfer it to a sterile amber glass vial. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

-

Initial Solubilization: Add the required volume of sterile DMSO to the vial. Using the previous example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterile Filtration (Optional but Recommended): For intravenous or intraperitoneal administration, it is advisable to sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile amber glass vial. This step helps to remove any potential microbial contamination or undissolved microparticulates.

-

Storage: Store the 10 mg/mL stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3] Protect from light.

Preparation of Final Dosing Solution

The final dosing solution should be prepared fresh on the day of administration by diluting the DMSO stock solution with a suitable vehicle such as sterile saline or PBS.

Important Consideration: The final concentration of DMSO in the dosing solution should be kept to a minimum to avoid solvent-induced toxicity in the animals. A final DMSO concentration of less than 10% is generally recommended, with concentrations below 5% being ideal.

Example Calculation for a 1 mg/mL Dosing Solution:

-

From the 10 mg/mL stock solution in DMSO, you need to prepare a 1 mg/mL final dosing solution.

-

This requires a 1:10 dilution of the stock solution.

-

To prepare 1 mL of the final solution, you would mix 100 µL of the 10 mg/mL this compound stock in DMSO with 900 µL of sterile saline or PBS.

-

The final concentration of DMSO in this dosing solution would be 10%.

Quality Control and Validation

To ensure the accuracy and reproducibility of your in vivo studies, the following quality control measures are recommended:

-

Visual Inspection: Always visually inspect the stock and final dosing solutions for any signs of precipitation or crystallization before administration. If precipitation is observed, the solution should be gently warmed and vortexed to redissolve the compound. If it does not redissolve, it should not be used.

-

Concentration Verification (Optional): For studies requiring a high degree of precision, the concentration of this compound in the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).

-

Stability Testing: While short-term stability at 4°C is generally acceptable, for long-term studies, it is advisable to perform periodic stability assessments of the frozen stock solution.[4][5]

Experimental Workflow and Visualization

The following diagram illustrates the key steps in the preparation of this compound dosing solutions.